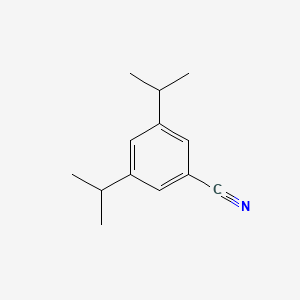![molecular formula C14H18F4S2Si2 B12847143 (Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B12847143.png)
(Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) is a specialized organosilicon compound that features a perfluorinated bithiophene core. This compound is notable for its unique chemical properties, which include high thermal stability and resistance to chemical degradation. These characteristics make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) typically involves organometallic Heck-type cross-coupling reactions, nucleophilic displacement, and Wittig-Horner reactions . These methods allow for the introduction of the perfluorinated bithiophene core and the trimethylsilane groups under controlled conditions. The reaction conditions often require the use of catalysts, such as palladium complexes, and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorinated bithiophene derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Applications De Recherche Scientifique
(Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing advanced materials with unique electronic properties.
Biology: Investigated for its potential use in bioimaging and as a component in biosensors.
Medicine: Explored for its potential in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance polymers and coatings that require resistance to harsh chemical environments
Propriétés
Formule moléculaire |
C14H18F4S2Si2 |
|---|---|
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
[5-(3,4-difluoro-5-trimethylsilylthiophen-2-yl)-3,4-difluorothiophen-2-yl]-trimethylsilane |
InChI |
InChI=1S/C14H18F4S2Si2/c1-21(2,3)13-9(17)7(15)11(19-13)12-8(16)10(18)14(20-12)22(4,5)6/h1-6H3 |
Clé InChI |
LFAXSRBWALIWCC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(C(=C(S1)C2=C(C(=C(S2)[Si](C)(C)C)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B12847070.png)
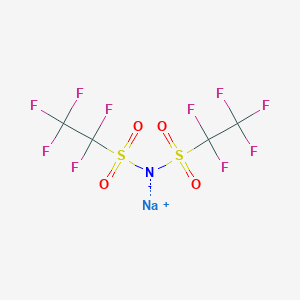

![3-Fluoro-4'-(methylsulfonyl)[1,1'-biphenyl]-4-amine](/img/structure/B12847077.png)
![3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B12847083.png)
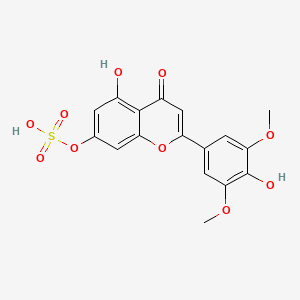
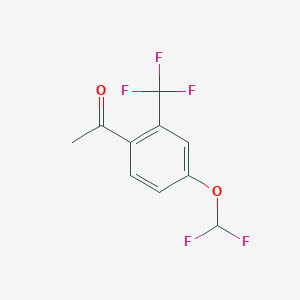

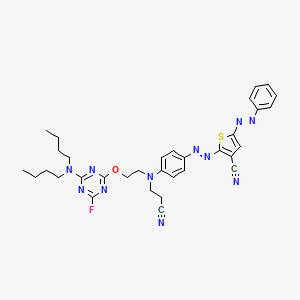
![[1,4'-Bipiperidin]-4-amine](/img/structure/B12847117.png)
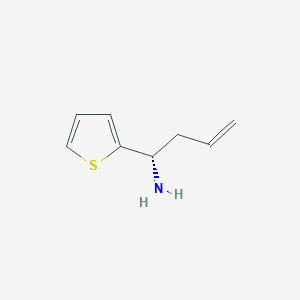
![4'-Tert-butyl[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12847133.png)

